ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C12H12N2O3. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst . The reaction is usually carried out in ethanol as a solvent at reflux temperature for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl ring and ester group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-carbinol derivatives .
Scientific Research Applications
Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anti-inflammatory effects by modulating inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
- 1-Phenyl-3-methyl-5-pyrazolone
- 4,5-Dihydro-1H-pyrazole-3-carboxylate derivatives
Uniqueness
Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern and the presence of both keto and ester functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 5-oxo-1-phenyl-4H-pyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)10-8-13-14(11(10)15)9-6-4-3-5-7-9/h3-8,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAQQUZLVZCBFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C=NN(C1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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